molecular formula C6H14ClF2N B3012587 3,3-Difluoro-2-methylpentan-2-amine hydrochloride CAS No. 2172480-62-3

3,3-Difluoro-2-methylpentan-2-amine hydrochloride

Cat. No.: B3012587
CAS No.: 2172480-62-3
M. Wt: 173.63
InChI Key: OUXROXLJFBRZMZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylpentan-2-amine hydrochloride is a chemical compound with the molecular formula C6H13F2N·HCl. It is a derivative of pentanamine, where two fluorine atoms are substituted at the third carbon and a methyl group is attached to the second carbon. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylpentan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as 2-methylpentan-2-amine. The reaction is carried out under controlled conditions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then isolated and purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-2-methylpentan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-methylpentan-2-amine hydrochloride
  • 3-Fluoro-2-methylpentan-2-amine hydrochloride
  • 3,3-Difluoro-2-ethylpentan-2-amine hydrochloride

Uniqueness

3,3-Difluoro-2-methylpentan-2-amine hydrochloride is unique due to the presence of two fluorine atoms at the third carbon position, which can significantly alter its chemical and physical properties compared to similar compounds. This unique substitution pattern can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,3-difluoro-2-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N.ClH/c1-4-6(7,8)5(2,3)9;/h4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXROXLJFBRZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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